molecular formula C11H13NO5S B092089 8-Hydroxy-1-methylquinolinium methyl sulfate CAS No. 19104-24-6

8-Hydroxy-1-methylquinolinium methyl sulfate

Cat. No. B092089
CAS RN: 19104-24-6
M. Wt: 271.29 g/mol
InChI Key: CHEJLLKYVOCJJE-UHFFFAOYSA-N
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Patent
US03970454

Procedure details

One introduces into a steel autoclave 54.2 g of N-methyl-8-hydroxyquinolinium methylsulfate (i.e. 0.2 mole) in 100 ml of water and 5 g of activated Raney nickel. The hydrogenation is effected under a hydrogen pressure of from 70 to 80 kg/cm2, at a temperature of 80°C. After cooling, one filters off the catalyst and one neutralizes with an ammonia solution. One dries the crystallized product that is formed and one recrystallizes it in methanol.
[Compound]
Name
steel
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.[CH3:7][N+:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[OH:18])[CH:11]=[CH:10][CH:9]=1.N>O.[Ni]>[CH3:7][N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[OH:18])[CH2:11][CH2:10][CH2:9]1 |f:0.1|

Inputs

Step One
Name
steel
Quantity
54.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC(=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 80°C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
one recrystallizes it in methanol

Outcomes

Product
Name
Type
Smiles
CN1CCCC2=CC=CC(=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.